4-Propyl-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol
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Overview
Description
Naxagolide is a dopamine D2/D3-receptor agonist that was initially studied for the treatment of Parkinson’s disease. Although further clinical development was discontinued, it has found use as a radiotracer for imaging dopamine D2 receptors with positron emission tomography (PET) in human subjects .
Preparation Methods
Naxagolide can be synthesized from Naxagolide-O-methyl hydrochloride through various synthetic routes. The specific reaction conditions and industrial production methods are detailed in chemical synthesis literature . The compound is typically prepared in a laboratory setting using controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Naxagolide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify its chemical structure.
Substitution: Naxagolide can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Naxagolide has several scientific research applications:
Chemistry: Used as a model compound in studying dopamine receptor interactions.
Biology: Employed in research involving dopamine receptor function and signaling pathways.
Medicine: Investigated as a potential treatment for Parkinson’s disease and other neurological disorders.
Industry: Utilized in the development of radiotracers for PET imaging.
Mechanism of Action
Naxagolide exerts its effects by binding to dopamine D2 and D3 receptors, mimicking the action of dopamine. This binding activates the receptors, leading to various downstream effects, including modulation of neurotransmitter release and neuronal signaling pathways. The compound’s high affinity for these receptors makes it a valuable tool in studying dopamine-related functions and disorders .
Comparison with Similar Compounds
Naxagolide is unique compared to other dopamine receptor agonists due to its specific binding profile and high affinity for D2 and D3 receptors. Similar compounds include:
Pramipexole: Another dopamine agonist used in the treatment of Parkinson’s disease.
Ropinirole: A dopamine agonist with similar applications.
Properties
IUPAC Name |
4-propyl-2,3,4a,5,6,10b-hexahydrobenzo[h][1,4]benzoxazin-9-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-2-7-16-8-9-18-15-13-10-12(17)5-3-11(13)4-6-14(15)16/h3,5,10,14-15,17H,2,4,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSREICEMHWFAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCOC2C1CCC3=C2C=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70868992 |
Source
|
Record name | 4-Propyl-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70868992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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